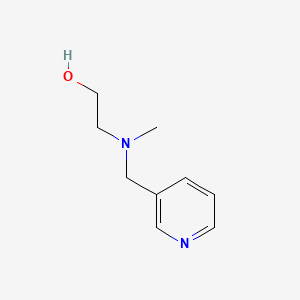
2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol
Übersicht
Beschreibung
Novel neuroprotective agent, significantly reducing Aβ toxicity by delaying paralysis and improving cognitive performances in a transgenic mouse model of AD
JAY2-22-33 is a neuroprotective agent. It acts by significantly reducing Aβ toxicity by delaying paralysis and improving cognitive performances in a transgenic mouse model of AD.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Complex Formation
- Research indicates the synthesis of unsymmetrical N-capped tripodal amines, including compounds similar to 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol, used in the formation of Cu(II) complexes. These compounds feature various arm lengths and are crucial in understanding the chelate ring sequences around metal ions, contributing to the formation of complex structures (Keypour et al., 2015).
Applications in Polymer Chemistry
- 2-(Pyridin-2-yl)ethanol, closely related to 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol, has been identified as an effective protecting group for carboxylic acids in polymer chemistry. Its stability under specific conditions and ease of removal post-polymerization make it a valuable compound in the synthesis of various polymers (Elladiou & Patrickios, 2012).
Chemosensor Development
- Derivatives of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol have been studied for their chemosensor abilities towards transition metal ions. These studies are significant in developing sensors with specific binding selectivity, useful in various scientific applications (Patil et al., 2017).
Interaction with DNA and Antimicrobial Activity
- Research involving similar compounds to 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol has revealed their potential in interacting with DNA and exhibiting antimicrobial activity. These findings open avenues for the development of new therapeutic agents (Abu-Youssef et al., 2010).
Catalytic Applications
- Complexes formed with ligands similar to 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol have been studied for their catalytic properties, particularly in aldol reactions. These studies contribute to the understanding of the role of such complexes in catalytic processes (Darbre et al., 2002).
Fluorescent Sensing
- Compounds analogous to 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol have been developed as ratiometric and selective fluorescentsensors for Cu(II) ions. These sensors function based on internal charge transfer mechanisms and are valuable in detecting specific metal ions in various environments (Xu et al., 2005).
Eigenschaften
IUPAC Name |
2-[methyl(pyridin-3-ylmethyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-11(5-6-12)8-9-3-2-4-10-7-9/h2-4,7,12H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONUOBNHKYQJIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001271131 | |
| Record name | 2-[Methyl(3-pyridinylmethyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001271131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol | |
CAS RN |
121489-14-3 | |
| Record name | 2-[Methyl(3-pyridinylmethyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121489-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[Methyl(3-pyridinylmethyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001271131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



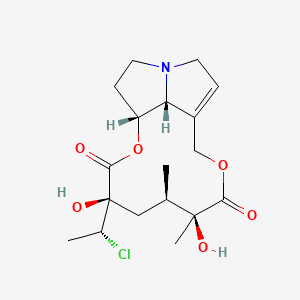
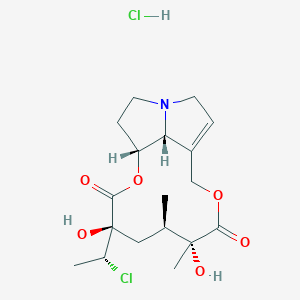


![4-fluoro-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B1672735.png)
![N-[6-(2-amino-2-oxoethyl)-12-benzyl-9-(1-hydroxyethyl)-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-(2-pentylphenyl)propanamide](/img/structure/B1672737.png)

![(E)-3-(6-acetamidopyridin-3-yl)-N-[2-[2,4-dichloro-N-methyl-3-[(2-methylquinolin-8-yl)oxymethyl]anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B1672740.png)
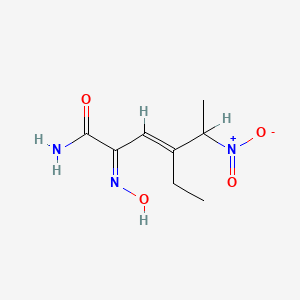

![1-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B1672743.png)
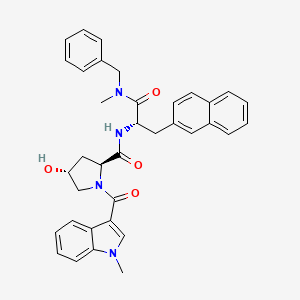

![N-[1-(4-chlorophenyl)-3-dimethylaminopropyl]-4-phenylbenzamide](/img/structure/B1672751.png)